

# The Selectivity Profile of the CHK1 Inhibitor CCT245737 (SRA737): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of CCT245737, also known as SRA737, a potent and orally active inhibitor of Checkpoint Kinase 1 (CHK1). Given the potential for user query error, this guide also includes comparative data for the structurally related CHK1 inhibitor, CCT244747. This document is intended to serve as a comprehensive resource, detailing quantitative selectivity data, experimental methodologies, and the relevant signaling pathways.

### Introduction

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway. Upon DNA damage or replication stress, CHK1 is activated and phosphorylates a multitude of downstream substrates to induce cell cycle arrest, allowing time for DNA repair. In many cancers, the G1 checkpoint is abrogated, rendering them highly dependent on the S and G2/M checkpoints, which are controlled by CHK1. Therefore, inhibition of CHK1 is a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents. CCT245737 (SRA737) is a clinical development candidate that has demonstrated significant preclinical activity.[1][2]

# Quantitative Kinase Selectivity Profile of CCT245737 (SRA737)



CCT245737 is a highly potent inhibitor of human CHK1 with a reported IC50 value of approximately 1.4 nM.[1][3] Its selectivity has been assessed against a broad panel of kinases, demonstrating a favorable profile with significant selectivity for CHK1 over other kinases, including the closely related CHK2 and various cyclin-dependent kinases (CDKs).

An initial screening of CCT245737 at a concentration of 10  $\mu$ M against a panel of 124 kinases revealed that only 12 kinases, including CHK1, exhibited greater than 80% inhibition.[1][4] Further dose-response experiments determined the IC50 values for these potential off-targets, highlighting the compound's high degree of selectivity.

| Kinase Target | IC50 (nM)     | Fold<br>Selectivity vs.<br>CHK1 | Assay Type      | Reference |
|---------------|---------------|---------------------------------|-----------------|-----------|
| CHK1          | 1.4           | 1                               | EZ Reader II    | [1][3]    |
| CHK2          | 9,030         | >6,450                          | 33P Radiometric | [1][3]    |
| CDK1          | 1,260 - 2,440 | >900                            | 33P Radiometric | [1][3]    |
| ERK8          | 130           | 93                              | 33P Radiometric | [1][4]    |
| PKD1          | 298           | 213                             | 33P Radiometric | [1][4]    |
| RSK1          | 362           | 259                             | 33P Radiometric | [1][4]    |
| RSK2          | 361           | 258                             | 33P Radiometric | [1][4]    |

Table 1: Biochemical selectivity profile of CCT245737 (SRA737) against its primary target CHK1 and key off-target kinases.

# **Comparative Selectivity Profile of CCT244747**

CCT244747 is another potent and selective CHK1 inhibitor, with a reported IC50 of 8 nM.[5][6] Similar to CCT245737, it exhibits high selectivity against CHK2 and CDK1.



| Kinase Target | IC50 (nM) | Fold<br>Selectivity vs.<br>CHK1 | Assay Type                     | Reference |
|---------------|-----------|---------------------------------|--------------------------------|-----------|
| CHK1          | 8         | 1                               | Microfluidic<br>Mobility Shift | [6]       |
| CHK2          | >10,000   | >1,250                          | DELFIA                         | [5][7]    |
| CDK1          | >10,000   | >1,250                          | DELFIA                         | [5][7]    |
| FLT3          | 600       | 75                              | Not Specified                  | [5][6]    |

Table 2: Biochemical selectivity profile of CCT244747.

# **Experimental Protocols**

The determination of the kinase selectivity profile of CCT245737 and CCT244747 involved a combination of biochemical and cellular assays.

## **Biochemical Kinase Assays**

- 1. EZ Reader II Assay (for CCT245737 CHK1 IC50): This is a microfluidic-based assay that measures the enzymatic activity of kinases. The principle involves the separation of a fluorescently labeled substrate from its phosphorylated product. The extent of phosphorylation is quantified by measuring the fluorescence of the product. The IC50 value is determined by measuring the inhibition of kinase activity at various concentrations of the inhibitor.
- 2. 33P Radiometric Assay (for CCT245737 off-target IC50s): This is a traditional and robust method for measuring kinase activity. The assay measures the transfer of a radiolabeled phosphate group (from [y-33P]ATP) to a kinase substrate. The reaction mixture is then spotted onto a filter membrane which captures the phosphorylated substrate. Unreacted [y-33P]ATP is washed away, and the radioactivity on the filter is measured to quantify kinase activity.
- 3. Microfluidic Mobility Shift Assay (for CCT244747 CHK1 IC50): Similar to the EZ Reader II assay, this method separates a fluorescently labeled phosphorylated peptide from the unphosphorylated substrate in a microfluidic device. The change in mobility upon phosphorylation allows for quantification of the kinase activity.[8]



4. DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) (for CCT244747 off-target IC50s): This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. It typically uses a europium chelate-labeled antibody that recognizes the phosphorylated substrate. Upon binding, the europium chelate is brought into close proximity to an acceptor fluorophore, leading to a FRET signal that is proportional to the kinase activity.



Click to download full resolution via product page

Biochemical Kinase Assay Workflow

## **Cellular Assays**

1. Mitosis Induction Assay (MIA): This cell-based assay measures the ability of a CHK1 inhibitor to abrogate a G2/M cell cycle checkpoint induced by a DNA damaging agent (e.g.,







etoposide). Cells are treated with the DNA damaging agent to induce G2 arrest, followed by treatment with the CHK1 inhibitor. The percentage of cells entering mitosis (e.g., by measuring histone H3 phosphorylation) is then quantified to determine the cellular potency of the CHK1 inhibitor.[3]

- 2. Cellular pS296 CHK1 ELISA: This assay quantifies the autophosphorylation of CHK1 at serine 296, a marker of CHK1 activation. Inhibition of this phosphorylation event in cells treated with a DNA damaging agent provides a direct measure of the target engagement and inhibitory activity of the compound in a cellular context.[1][2]
- 3. Sulforhodamine B (SRB) Assay: This assay is used to determine the cytotoxic or cytostatic effects of the inhibitor on cell proliferation. It measures the total protein content of cells, which is proportional to the cell number.





Click to download full resolution via product page

Cellular Assay Workflow

## **CHK1 Signaling Pathway**

CCT245737 exerts its effect by inhibiting CHK1 within the DNA damage response pathway. Upon DNA damage, ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and phosphorylates CHK1. Activated CHK1 then phosphorylates downstream targets, including CDC25 phosphatases, leading to their inactivation and subsequent cell cycle arrest. By



inhibiting CHK1, CCT245737 prevents this arrest, forcing cells with damaged DNA to enter mitosis, which ultimately leads to mitotic catastrophe and apoptosis.



CHK1 Signaling Pathway and Inhibition by CCT245737



Click to download full resolution via product page

#### CHK1 Signaling Pathway and Inhibition

#### Conclusion

CCT245737 (SRA737) is a potent and highly selective inhibitor of CHK1 kinase. The comprehensive selectivity profiling, conducted through a series of robust biochemical and cellular assays, confirms its specificity for CHK1 with minimal off-target effects on a broad range of other kinases. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it is expected to minimize off-target toxicities. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this and other selective kinase inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. oncotarget.com [oncotarget.com]
- 2. The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eμ-MYC driven B-cell lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CCT244747 is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe CCT244747 | Chemical Probes Portal [chemicalprobes.org]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The Selectivity Profile of the CHK1 Inhibitor CCT245737 (SRA737): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available



at: [https://www.benchchem.com/product/b15143404#cct245232-selectivity-profile-against-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com